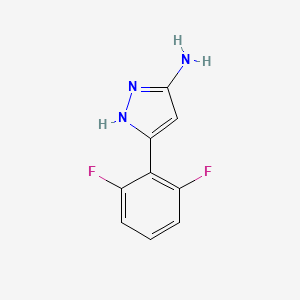

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

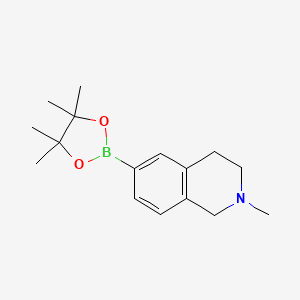

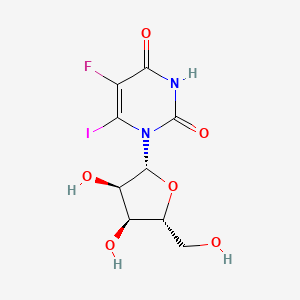

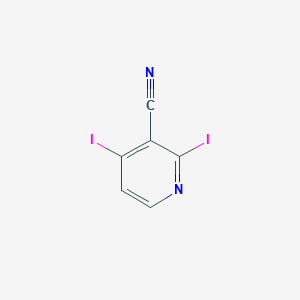

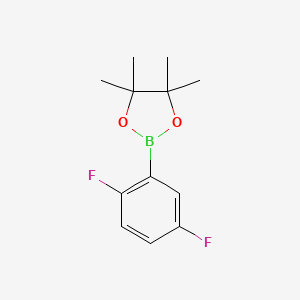

The compound “5-(2,6-difluorophenyl)-1H-pyrazol-3-amine” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains an amine group (-NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) that is substituted with two fluorine atoms at the 2nd and 6th positions .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a Knorr Pyrazole Synthesis, which involves the condensation of a 1,3-diketone with a hydrazine . The 2,6-difluorophenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the amine group, and the 2,6-difluorophenyl group . The presence of the nitrogen atoms in the pyrazole ring and the amine group could potentially allow for hydrogen bonding interactions.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amine group could undergo reactions typical of amines, such as acylation or alkylation . The pyrazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atoms could potentially increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique

Synthesis of Pyrazolo [1,5-a] Pyrimidine Derivatives

5-(2,6-Difluorophenyl)-1H-Pyrazol-3-amine is utilized in the synthesis of pyrazolo [1,5-a] pyrimidine derivatives. These derivatives exhibit significant biological activities, making them relevant in medicinal chemistry. This process involves the synthesis of intermediates such as 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine and 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, followed by a reaction with diethyl 2-phenylmalonates to yield the final pyrazolo [1,5-a] pyrimidines with good yields and characterized by IR and 1HNMR techniques (Xu Li-feng, 2011).

Fluorinated Heterocyclic Scaffolds

The compound has been used in the synthesis of fluorinated heterocyclic scaffolds, which are attractive for their potential applications. This synthesis involves a series of reactions including Michael addition, Mannich reaction, and Dieckmann condensation, leading to the creation of functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides (C. N. Revanna et al., 2013).

Development of N-Fused Heterocycles

This chemical is also important in the preparation of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. The process involves condensation with activated carbonyl groups, resulting in new N-fused heterocycles with good to excellent yields (Aseyeh Ghaedi et al., 2015).

Selective Fluorescent Chemosensor for Metal Ions

A novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine, a related compound, demonstrates multi-responsive properties induced by UV/Vis lights and metal ions. It is an effective fluorescent chemosensor for Al3+ and Zn2+ ions with a low detection limit. This property has been applied in constructing logic circuits and detecting metal ions in water samples (Wendan Gao et al., 2018).

Antimicrobial Activities

5-(2,6-Difluorophenyl)-1H-Pyrazol-3-amine derivatives have been synthesized and tested for antimicrobial activities. Novel series of derivatives, such as 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole Moieties, showed promising antimicrobial activities against Gram-positive and Gram-negative bacterial strains (M. Idrees et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSASCCDXSUGHPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=NN2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594425 |

Source

|

| Record name | 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine | |

CAS RN |

397844-80-3 |

Source

|

| Record name | 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)